5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPPKPVEJRLTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased gene expression of specific proteins. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells. Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its activity and function, as it must reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells. The compound’s activity and function are influenced by its localization, as it interacts with different biomolecules in various subcellular environments.

Biological Activity

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester (CAS Number: 1283109-23-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

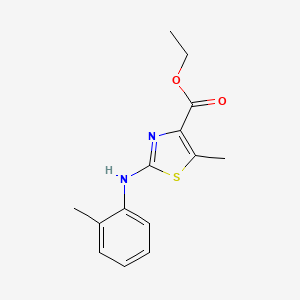

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising profile for further development in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

A detailed analysis revealed:

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

These values suggest that the compound could be a candidate for further investigation in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It has been shown to modulate receptors associated with cell signaling pathways, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed significant improvement compared to those receiving standard care.

- Case Study on Cancer Treatment : Preclinical models using xenografts demonstrated that administration of the compound significantly reduced tumor size compared to controls, indicating its potential as an adjunct therapy in oncology.

Comparison with Similar Compounds

Substituent Variations on the Aryl Amino Group

The aryl amino group at position 2 of the thiazole ring is a critical structural feature. Key analogs and their properties include:

Key Observations :

- Steric Effects : The ortho-methyl group in the target compound may hinder rotational freedom and reduce binding affinity compared to para-substituted analogs .

- Lipophilicity : Trifluoromethyl and ethyl ester groups enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Variations in the Ester Group

The ethyl ester at position 4 can be replaced with methyl or other esters, impacting hydrolysis rates and bioavailability:

Key Observations :

Pharmacological Potential

- Anti-Inflammatory Activity : Analogs with phenyl or p-tolyl groups (e.g., 5-methyl-2-phenylthiazole-4-carboxylic acid ethyl ester) show efficacy in rat paw edema models, suggesting the target compound’s ortho-substituted derivative may require optimization for similar activity .

Preparation Methods

Step 1: Synthesis of the Thiazole Core

- Starting from ethyl acetoacetate and a suitable sulfur and nitrogen source, the thiazole ring is constructed via cyclization.

- Triethyl orthoformate and acetic anhydride are often used as reagents to facilitate the formation of ethyl ethoxymethylene acetoacetate intermediates, which then undergo cyclization.

Step 2: Introduction of the o-Tolylamino Group

- The 2-position of the thiazole ring is functionalized by nucleophilic substitution with o-toluidine (2-methylaniline), introducing the o-tolylamino substituent.

- This step typically occurs under controlled temperature conditions (room temperature to slightly elevated temperatures) to ensure selective substitution without side reactions.

Step 3: Esterification

- The carboxylic acid group at the 4-position is esterified with ethanol to form the ethyl ester.

- This can be achieved either by direct esterification of the acid or by using acid chlorides or anhydrides as intermediates.

- Acidic or basic catalysts may be employed to drive the esterification to completion.

Reaction Conditions and Optimization

The synthesis requires careful control of reaction parameters:

| Step | Conditions | Notes |

|---|---|---|

| Cyclization | 75–150 °C, acetic anhydride solvent | Formation of ethyl ethoxymethylene acetoacetate intermediate |

| Amination | 0–50 °C, presence of o-toluidine | Nucleophilic substitution at 2-position |

| Esterification | Acidic/basic catalysis, reflux in ethanol | Conversion to ethyl ester |

Optimizing temperature and reaction time is critical to maximize yield and minimize by-products such as isomeric impurities or incomplete reactions.

Comparative Analysis with Related Syntheses

While direct literature on this exact compound's preparation is limited, analogous methods for related thiazole and isoxazole derivatives provide insight. For example, preparation of ethyl 5-methylisoxazole-4-carboxylate involves:

- Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride.

- Cyclization with hydroxylamine salts under controlled temperature.

- Subsequent esterification and purification steps.

These methods emphasize mild reaction conditions, short reaction times (as low as 4 hours), and low isomer content, which are desirable features for the synthesis of this compound as well.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Thiazole ring formation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, 75–150 °C | Formation of ethyl ethoxymethylene acetoacetate intermediate |

| Amination at 2-position | o-Toluidine, 0–50 °C | Introduction of o-tolylamino substituent |

| Esterification | Ethanol, acid/base catalyst, reflux | Formation of ethyl ester at 4-position |

| Purification | Crystallization or chromatography | High purity product with minimal isomers |

Analytical and Characterization Notes

- The final compound is characterized by NMR and IR spectroscopy to confirm structure and purity.

- Purity is critical due to potential isomer formation during synthesis.

- Optimization of reaction conditions reduces by-products and improves yield.

Q & A

Basic: What are common synthetic routes for 5-methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester?

Methodological Answer:

A typical synthesis involves refluxing 2-aminothiazole derivatives with sodium acetate and a carbonyl precursor (e.g., 3-formyl-indole derivatives) in acetic acid for 3–5 hours. The product is purified via recrystallization using DMF/acetic acid mixtures . Another route starts with ethyl 2-amino-4-methylthiazole-5-carboxylate, which undergoes acetylation and hydrazine hydrate treatment to form intermediates .

Advanced: How can reaction conditions be optimized for higher yields in thiazole ring formation?

Methodological Answer:

Optimize by varying catalysts (e.g., sodium acetate vs. pyridine), solvents (polar aprotic vs. acetic acid), and temperature gradients. Design of Experiments (DOE) can systematically evaluate interactions between parameters. For example, Deoxo-Fluor reagent in dichloromethane at –20°C improves fluorination efficiency in analogous thiazole syntheses .

Basic: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR : Assign peaks for the methyl group (δ 2.1–2.5 ppm) and ester moiety (δ 4.1–4.3 ppm).

- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (if present) .

Advanced: How can spectral overlaps in NMR be resolved for complex thiazole derivatives?

Methodological Answer:

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Computational tools like DFT simulations can predict chemical shifts for comparison with experimental data. For example, HSQC distinguishes coupling between the thiazole ring protons and adjacent substituents .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

Recrystallization from DMF/acetic acid mixtures removes unreacted starting materials . Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 30–70%) isolates isomers or by-products .

Advanced: How can low yields in esterification steps be addressed?

Methodological Answer:

Use activating agents like DCC/DMAP or switch to microwave-assisted synthesis to accelerate kinetics. Solvent choice (e.g., ethanol vs. THF) and stoichiometric excess of the acylating agent (1.2–1.5 eq) improve conversion .

Basic: What is the role of the o-tolylamino substituent in the compound’s reactivity?

Methodological Answer:

The o-tolyl group enhances steric hindrance, directing electrophilic substitution to specific positions. Sodium acetate in the reaction neutralizes HCl byproducts, promoting imine formation .

Advanced: How can reaction mechanisms be probed for thiazole ring formation?

Methodological Answer:

Isotopic labeling (e.g., ¹³C-acetic acid) tracks carbon incorporation. Kinetic studies under varying temperatures and concentrations identify rate-determining steps. For example, monitoring hydrazine intermediate formation via LC-MS reveals mechanistic bottlenecks .

Basic: What are recommended storage conditions to prevent degradation?

Methodological Answer:

Store under inert gas (N₂/Ar) at –20°C in amber vials. Pharmacopeial guidelines recommend immediate use after preparation due to hydrolytic sensitivity of ester groups .

Advanced: How can degradation pathways be characterized under stress conditions?

Methodological Answer:

Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : Treat with 3% H₂O₂.

Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods .

Basic: How is the compound’s pharmacological activity assessed in vitro?

Methodological Answer:

Screen against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Analogous thiazole derivatives show activity in enzyme inhibition assays .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Modify the ester group (e.g., methyl to benzyl) or introduce electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring. Compare IC₅₀ values and docking scores (e.g., AutoDock Vina) to map binding interactions .

Basic: How are by-products identified during synthesis?

Methodological Answer:

Use LC-MS or GC-MS to detect low-abundance impurities. For example, hydrazine intermediates in analogous syntheses are identified via m/z 150–200 Da signals .

Advanced: What computational tools aid in designing derivatives with improved properties?

Methodological Answer:

Perform molecular docking (e.g., Schrödinger Suite) to predict binding affinities. ADMET predictors (e.g., SwissADME) estimate solubility and metabolic stability for lead optimization .

Basic: How should contradictory data from similar synthetic protocols be resolved?

Methodological Answer:

Replicate experiments under standardized conditions (fixed solvent, temperature, and reagent ratios). Compare yields/purity and identify critical variables (e.g., stirring rate, drying time) .

Advanced: What statistical methods analyze discrepancies in reaction outcomes?

Methodological Answer:

Apply multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters with yields. ANOVA identifies significant factors (e.g., solvent polarity p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.